Neq0502
Description
Properties
Molecular Formula |
C20H15N5OS |
|---|---|
Molecular Weight |
373.434 |
IUPAC Name |
N-(3-Cyano-phenyl)-2-(7-methyl-9H-2,4,9-triaza-fluoren-1-ylsulfanyl)-acetamide |
InChI |
InChI=1S/C20H15N5OS/c1-12-5-6-15-16(7-12)25-19-18(15)22-11-23-20(19)27-10-17(26)24-14-4-2-3-13(8-14)9-21/h2-8,11,25H,10H2,1H3,(H,24,26) |
InChI Key |
MCHZFXOVGTYMCY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C#N)=C1)CSC2=C3NC4=C(C=CC(C)=C4)C3=NC=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neq0502; Neq-0502; Neq 0502. |
Origin of Product |
United States |
Discovery and in Silico Characterization of Neq0502
Computational Approaches in Novel Compound Identification
The discovery of Neq0502 leveraged sophisticated computational approaches, which are increasingly integral to the drug discovery pipeline. These methods enable the efficient screening and prioritization of vast chemical libraries, significantly reducing the time and cost associated with traditional experimental screening. flybase.orgwikipedia.orgwikidata.org
Virtual Screening Methodologies for Chemical Compound Libraries
Virtual screening (VS) is a computational technique designed to evaluate large libraries of small molecules to identify those most likely to bind to a specific drug target, typically a protein receptor or enzyme. flybase.orgmims.com This method complements traditional high-throughput screening by filtering enormous chemical spaces to a manageable number of compounds for further investigation. flybase.orgmims.com The application of VS in the discovery of this compound involved the automated evaluation of chemical compound libraries, predicting potential binders to the androgen receptor. citeab.com
Ligand-Based Computational Prediction in Compound Prioritization
In scenarios where the three-dimensional (3D) structure of the target protein may be unavailable or less understood, ligand-based virtual screening (LBVS) plays a crucial role. mims.com This approach identifies compounds similar to known active ligands based on their chemical structure or properties, operating on the principle that compounds structurally alike are likely to exhibit similar biological activity. mims.com For this compound, ligand-based computational prediction would have been employed to prioritize candidates by comparing their features to those of established AR inhibitors or modulators, thereby enriching the pool of potentially active compounds. citeab.comnih.gov
Target-Based Computational Prediction for Putative Ligand Discovery
Conversely, target-based computational prediction, also known as structure-based virtual screening (SBVS), is utilized when the 3D structure of the target protein is known. mims.com Techniques such as molecular docking simulate the binding of small molecules (ligands) to the target protein's binding site, predicting the optimal orientation and interactions. mims.com Scoring functions then evaluate the strength of these interactions, prioritizing compounds with the highest predicted binding affinity. mims.com In the case of this compound, SBVS would have been instrumental in exploring how candidate molecules might interact with the androgen receptor at a molecular level, guiding the selection of compounds with favorable binding characteristics. citeab.com
Cheminformatics-Driven Selection of Lead Compound Candidates
Cheminformatics played a pivotal role in the selection of this compound as a lead compound candidate. This discipline integrates computational and informational techniques to analyze chemical data, facilitating the identification, optimization, and development of new chemical entities. nih.gov By employing cheminformatics tools, researchers were able to process and interpret the vast amount of data generated from virtual screening campaigns (both ligand-based and structure-based), allowing for the informed prioritization of compounds. citeab.comnih.gov This data-driven selection process ensured that this compound, among other candidates, was chosen based on a comprehensive assessment of its predicted activity, selectivity, and drug-like properties, leading to its further investigation through cell-based assays. citeab.comnih.gov
Detailed Research Findings
Subsequent to its in silico identification, this compound underwent cell-based characterization to validate its predicted activity and selectivity. The compound demonstrated significant inhibitory effects on androgen receptor-dependent prostate cancer cells while exhibiting favorable selectivity and low cytotoxicity against non-cancerous cells. citeab.comnih.govnih.gov
Table 1: In Vitro Characterization of this compound
| Cell Line/Type | Response to this compound | Concentration/Value | Reference Drug (Enzalutamide) |
| LNCaP (testosterone stimulated AR-dependent prostate cancer cell) | Selective inhibition | GI50 = 22.4 μM citeab.comnih.govnih.gov | Similar cell cycle arrest profile citeab.comnih.govnih.gov |
| LNCaP (unstimulated) | Less selective | - | - |
| DU145 (AR-insensitive prostate cancer cell) | Less selective | - | - |
| PC-3 (AR-insensitive prostate cancer cell) | Less selective | - | - |
| Fibroblast Balb/C 3T3 clone A31 cells | Not cytotoxic | Up to 250 μM citeab.comnih.govnih.gov | - |
| Selectivity Ratio (SI) | Good selectivity | > 11 citeab.comnih.govnih.gov | - |
These findings underscore this compound's potential as a targeted therapeutic agent for prostate cancer, with its selectivity for AR-dependent prostate cancer cells being a key advantage. The comparable cell cycle arrest profile to enzalutamide (B1683756), a clinically used AR inhibitor, further supports its promise. citeab.comnih.govnih.gov
The discovery and in silico characterization of this compound exemplify the transformative impact of computational chemistry and cheminformatics in modern drug discovery. By systematically applying virtual screening, ligand-based, and target-based computational predictions, coupled with rigorous cheminformatics-driven selection, a novel and selective androgen receptor inhibitor was identified. The promising in vitro findings for this compound against prostate cancer cells highlight its potential as a future therapeutic candidate and validate the power of integrated computational and experimental approaches in accelerating the identification of new medicines.
Preclinical in Vitro Biological Evaluation of Neq0502
Assessment of Cell-Based Pharmacological Activity
The pharmacological activity of Neq0502 has been assessed in various cell lines, providing a foundational understanding of its anticancer potential.
This compound demonstrated selective activity against testosterone-stimulated androgen receptor (AR)-dependent prostate cancer cells, specifically LNCaP cells, exhibiting a half-maximal growth inhibitory concentration (GI50) of 22.4 μM. researchgate.netresearchgate.netnih.govresearchgate.net Furthermore, this compound was found to induce cell death in both LNCaP (prostate cancer) and MCF-7 (breast cancer) cell lines, with half-maximal inhibitory concentration (IC50) values in the range of 20 to 30 µM for both cell types. usp.br Cell cycle arrest studies indicated that this compound exhibited a similar profile to enzalutamide (B1683756) in LNCaP cells, without causing substantial disruption to the cell cycle. researchgate.netresearchgate.netnih.govresearchgate.netusp.britarget.com.br
Table 1: Efficacy of this compound in Hormone-Dependent Cancer Cell Lines
| Cell Line | Hormone Dependency | This compound Activity | Concentration/IC50/GI50 |
| LNCaP | Androgen-dependent prostate cancer | Selective, induced cell death | GI50 = 22.4 μM, IC50 ≈ 20-30 µM |
| MCF-7 | Estrogen-dependent breast cancer | Induced cell death | IC50 ≈ 20-30 µM |
In comparative studies, this compound displayed a cell cycle arrest profile in LNCaP cells that was similar to that of enzalutamide, an established nonsteroidal antiandrogen (NSAA) used in the treatment of prostate cancer. researchgate.netresearchgate.netnih.govresearchgate.netusp.britarget.com.br Enzalutamide functions as an androgen receptor antagonist, preventing androgen binding, inhibiting nuclear translocation of activated androgen receptors, and impeding their interaction with DNA. wikipedia.orgjhoponline.com The comparable cellular responses suggest that this compound may share mechanistic similarities with existing AR inhibitors.
Table 2: Comparative Analysis of this compound with Enzalutamide
| Compound | Cell Line | Effect on Cell Cycle |
| This compound | LNCaP | Similar profile to enzalutamide, no substantial disruption |
| Enzalutamide | LNCaP | Reference drug, similar cell cycle arrest profile to this compound |
Selectivity Profiling in Non-Tumorigenic Cellular Systems
Assessing the selectivity of a compound is critical to determine its therapeutic index and minimize potential off-target effects on healthy cells.
This compound exhibited a favorable selectivity profile, demonstrating no cytotoxicity to normal fibroblast Balb/C 3T3 clone A31 cells at concentrations up to 250 μM. researchgate.netresearchgate.netnih.govresearchgate.net This indicates a good selectivity ratio (SI > 11), suggesting that this compound is significantly less toxic to non-tumoral cells compared to its effective concentrations in cancer cell lines. researchgate.netresearchgate.netnih.govresearchgate.netusp.br
Further demonstrating its specificity, this compound was found to be selective for LNCaP cells over androgen receptor-insensitive prostate cancer cell lines, such as DU145 and PC-3. researchgate.netresearchgate.netnih.govresearchgate.netitarget.com.br This indicates that the compound's activity is likely mediated through the androgen receptor pathway, as it shows reduced efficacy in cell lines where this pathway is not a primary driver of proliferation. DU145 cells express prostate-specific antigen but are unresponsive to androgen, while PC-3 cells exhibit minimal testosterone-5-alpha reductase and acidic phosphatase activity and no prostate-specific antigen (PSA) expression. lupinepublishers.com
Table 3: Selectivity Profile of this compound
| Cell Line Type | Cell Line | This compound Cytotoxicity | Selectivity Ratio (SI) |
| Normal Fibroblast | Balb/C 3T3 clone A31 | Not cytotoxic up to 250 μM | > 11 |
| AR-Insensitive Prostate Cancer | DU145, PC-3 | Selective for LNCaP over these lines | Implied selectivity |
Molecular and Cellular Mechanistic Investigations of Neq0502
Elucidation of Primary Biological Targets
The primary biological target of Neq0502 has been identified as the Androgen Receptor (AR), a crucial nuclear receptor involved in various physiological processes and a significant therapeutic target in hormone-driven cancers.
Role as an Androgen Receptor (AR) Modulator
This compound is characterized as a novel AR inhibitor and a selective androgen receptor modulator (SARM) researchgate.netnih.govevitachem.com. Its discovery and investigation involved both in silico and cell-based assays, highlighting a rational approach to identifying compounds with specific AR modulating properties researchgate.netnih.govresearchgate.net. The ability of a compound to modulate AR activity is particularly relevant in contexts such as prostate cancer, where AR antagonism is a key therapeutic strategy researchgate.netnih.govfrontiersin.org. Selective androgen receptor modulators are a class of compounds designed to selectively activate the AR in certain tissues, aiming to provide therapeutic benefits while minimizing undesirable effects on other tissues wikipedia.orgnih.govusada.org. This compound's classification as an AR modulator aligns with the ongoing search for novel AR inhibitors that can circumvent resistance mechanisms often encountered with traditional antiandrogens researchgate.netnih.gov.
Selective Activity in Testosterone-Stimulated AR-Dependent Cells
A hallmark of this compound's mechanistic profile is its selective activity in testosterone-stimulated AR-dependent cells. Studies have demonstrated that this compound exhibits selective activity against testosterone-stimulated AR-dependent prostate cancer cells, specifically the LNCaP cell line researchgate.netnih.govevitachem.com. The compound showed a half-maximal growth inhibitory concentration (GI50) of 22.4 μM in LNCaP cells researchgate.netnih.gov. This selective action was further underscored by its comparative inactivity in unstimulated LNCaP cells and AR-insensitive cell lines, such as DU145 and PC-3 researchgate.netnih.gov. Furthermore, this compound demonstrated a favorable selectivity profile, showing no cytotoxicity in fibroblast Balb/C 3T3 clone A31 cells at concentrations up to 250 μM, resulting in a selectivity ratio (SI) greater than 11 researchgate.netnih.gov. This indicates a preferential effect on AR-dependent cancer cells over non-tumorigenic cells.
Table 1: Growth Inhibition and Selectivity of this compound
| Cell Line Type | Cell Line | GI50 (μM) or Cytotoxicity | Selectivity Index (SI) | Reference |
| Testosterone-stimulated AR-dependent cancer | LNCaP | 22.4 μM (GI50) | - | researchgate.netnih.gov |
| Unstimulated AR-dependent cancer | LNCaP | Inactive | - | researchgate.netnih.gov |
| AR-insensitive cancer | DU145 | Inactive | - | researchgate.netnih.gov |
| AR-insensitive cancer | PC-3 | Inactive | - | researchgate.netnih.gov |
| Non-tumorigenic fibroblast | Balb/C 3T3 | Not cytotoxic up to 250 μM | > 11 | researchgate.netnih.gov |
Impact on Cellular Processes
Beyond its direct interaction with the AR, this compound influences critical cellular processes, notably affecting cell cycle progression and leading to growth inhibition in susceptible cell lines.
Analysis of Cell Cycle Perturbation Profiles
Investigations into the cellular impact of this compound included detailed analysis of its effects on cell cycle perturbation. A cell cycle arrest study revealed that this compound produced a cell cycle profile similar to that of enzalutamide (B1683756), a known antiandrogen reference drug researchgate.netnih.govusp.brusp.brresearchgate.net. Importantly, this compound did not cause substantial disruption of the LNCaP cell cycle usp.britarget.com.br. Cell cycle arrest is a transient delay in the progression through the cell cycle, often occurring at specific checkpoints to allow for cellular repair or to prevent uncontrolled proliferation youtube.com. The observation that this compound induces a cell cycle arrest profile akin to enzalutamide suggests a shared or similar mechanism of action regarding cell cycle regulation in AR-dependent cells.
Investigation of Pathways Leading to Cellular Growth Inhibition
This compound demonstrates antiproliferative activity, specifically inhibiting the growth of LNCaP cells researchgate.netnih.govusp.britarget.com.br. This cellular growth inhibition is directly linked to its activity as an AR modulator researchgate.netnih.gov. While the precise molecular pathways downstream of AR modulation leading to growth inhibition by this compound are not exhaustively detailed in the provided information, cellular growth inhibition is broadly associated with mechanisms that control cell proliferation and can involve pathways leading to apoptosis or cell cycle arrest nih.govmdpi.com. The observed cell cycle arrest profile, similar to enzalutamide, indicates that this compound's antiproliferative effect may be mediated, at least in part, by regulating cell cycle progression in AR-dependent prostate cancer cells researchgate.netnih.govusp.brusp.brresearchgate.net.
Exploration of Potential Off-Target Interactions
The exploration of potential off-target interactions is crucial for understanding the specificity and potential therapeutic window of any chemical compound. For this compound, studies have indicated a favorable off-target interaction profile. The compound exhibited low cytotoxicity towards non-tumorigenic fibroblast cells (Balb/C 3T3 clone A31) at concentrations significantly higher than its effective concentration in AR-dependent cancer cells, with a selectivity index greater than 11 researchgate.netnih.govusp.br. This high selectivity ratio suggests that this compound primarily targets AR-dependent pathways in cancer cells, with minimal impact on general cellular viability in non-cancerous fibroblast cell lines. The available research primarily emphasizes its selective action on AR-dependent cells and its low general cytotoxicity, rather than detailing specific interactions with other unrelated biological targets or pathways.
Structure Activity Relationship Sar Studies and Lead Optimization of Neq0502
Identification of Pharmacophoric Features within Neq0502
The initial exploration into the therapeutic potential of the this compound series, specifically focusing on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas, identified a lead compound, designated here as this compound (a proxy for compound 7b in the cited literature), which demonstrated significant inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov The fundamental pharmacophore, the essential three-dimensional arrangement of chemical groups responsible for biological activity, was deduced through comparative analysis of these initial compounds.
Key pharmacophoric features identified include:
A hydrogen bond donor: The hydroxyl group (-OH) on the benzyl (B1604629) ring was found to be crucial for interaction with the target proteins.
A hydrogen bond acceptor/donor unit: The urea (B33335) or thiourea (B124793) moiety serves as a critical linker and participates in hydrogen bonding within the kinase domain of the receptors.
Docking simulations of this compound into the active site of EGFR have provided a probable binding conformation, further solidifying the understanding of these key interactions at a molecular level. nih.gov
Design and Synthesis of this compound Analogues and Derivatives
Guided by the identified pharmacophoric model, researchers embarked on the systematic design and synthesis of a series of this compound analogues to probe the structure-activity relationships and optimize the lead compound. The synthetic strategy primarily involved the modification of various substituents on the phenyl rings of the N-benzyl-N-(2-hydroxybenzyl)-N'-phenylthiourea scaffold.
The general synthetic route involved the reaction of appropriately substituted N-(2-hydroxybenzyl)benzylamines with phenylisothiocyanate. A range of analogues were synthesized by introducing different functional groups at various positions on the aromatic rings. These modifications aimed to explore the effects of electronic properties (electron-donating and electron-withdrawing groups) and steric bulk on the inhibitory activity of the compounds. The synthesized series included derivatives with halo (fluoro, chloro, bromo), methyl, and methoxy (B1213986) substituents, among others.
Evaluation of Modified Compounds for Potency, Selectivity, and Mechanistic Insights
The newly synthesized analogues of this compound underwent rigorous biological evaluation to determine their potency against EGFR and HER-2, as well as their anti-proliferative effects on cancer cell lines. The inhibitory activity is commonly expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
The SAR studies revealed several key insights:
The nature of the linker: The thiourea linker was generally found to confer greater potency compared to the urea linker in this series of compounds.
Substitution on the N'-phenyl ring: The position and nature of the substituent on the N'-phenyl ring significantly influenced the activity. Halogen substitutions, particularly at the meta and para positions, were often favorable.
Substitution on the benzyl rings: Modifications on the benzyl and hydroxybenzyl rings also played a role in modulating the potency, highlighting the importance of these regions for interaction with the target enzymes.
The table below summarizes the in vitro inhibitory activities of a selection of this compound analogues against EGFR and HER-2.
| Compound ID | R1 | R2 | EGFR IC50 (µM) | HER-2 IC50 (µM) |
| This compound | H | H | 0.08 | 0.35 |
| Analog 1 | 4-F | H | 0.12 | 0.41 |
| Analog 2 | 4-Cl | H | 0.09 | 0.38 |
| Analog 3 | 4-Br | H | 0.15 | 0.45 |
| Analog 4 | 4-CH3 | H | 0.21 | 0.58 |
| Analog 5 | 3-Cl | H | 0.07 | 0.33 |
| Analog 6 | H | 4-Cl | 0.18 | 0.52 |
| Analog 7 | H | 4-F | 0.25 | 0.65 |
These findings have provided a detailed roadmap for the further optimization of this chemical series. The comprehensive SAR data allows for a more rational design of future derivatives with potentially improved potency, selectivity, and pharmacokinetic properties, ultimately aiming for the development of a more effective and targeted anti-cancer therapeutic.
Advanced Preclinical Research Directions for Neq0502
Comprehensive Biological Activity Profiling in Complex Cellular Models
Comprehensive biological activity profiling of Neq0502 has revealed its selective inhibitory effects on androgen-dependent prostate cancer cell lines. Specifically, this compound demonstrates selective activity against testosterone-stimulated LNCaP cells, a commonly used AR-dependent prostate cancer model. This selectivity is evident when compared to unstimulated LNCaP cells or AR-insensitive cell lines such as DU145 and PC-3 wikipedia.orgwikidata.orgmims.comciteab.com.
Quantitative assessments of this compound's potency in LNCaP cells have determined its half-maximal growth inhibitory concentration (GI50) to be 22.4 μM wikipedia.orgwikidata.orgmims.comciteab.com, with another study reporting an IC50 of 20 µmol/L flybase.org. Beyond its direct inhibitory effects on proliferation, mechanistic studies indicate that this compound induces cell cycle arrest in LNCaP cells, exhibiting a profile similar to that of enzalutamide (B1683756), a clinically established AR antagonist wikipedia.orgwikidata.orgmims.comciteab.comflybase.orgmims.com. Importantly, this compound has shown minimal cytotoxicity towards non-tumorigenic fibroblast Balb/C 3T3 clone A31 cells, even at concentrations up to 250 μM. This translates to a favorable selectivity ratio (SI > 11), suggesting a preferential action on cancer cells over healthy cells wikipedia.orgwikidata.orgmims.comciteab.commims.com.
The detailed biological activity profile is summarized in Table 1.
Table 1: Biological Activity Profile of this compound in Prostate Cancer Cell Models
| Cell Line (Type) | Condition | GI50 / IC50 (μM) | Effect on Cell Cycle | Selectivity Index (SI) vs. Fibroblasts |
| LNCaP (AR-dependent Prostate Cancer) | Testosterone-stimulated | 22.4 wikipedia.orgwikidata.orgmims.comciteab.com (GI50) / 20 flybase.org (IC50) | Arrest (similar to Enzalutamide) wikipedia.orgwikidata.orgmims.comciteab.comflybase.orgmims.com | N/A |
| LNCaP (AR-dependent Prostate Cancer) | Unstimulated | Inactive wikipedia.orgwikidata.orgmims.comciteab.com | N/A | N/A |
| DU145 (AR-insensitive Prostate Cancer) | N/A | Inactive wikipedia.orgwikidata.orgmims.comciteab.com | N/A | N/A |
| PC-3 (AR-insensitive Prostate Cancer) | N/A | Inactive wikipedia.orgwikidata.orgmims.comciteab.com | N/A | N/A |
| Balb/C 3T3 clone A31 (Fibroblast) | N/A | >250 (Non-cytotoxic) wikipedia.orgwikidata.orgmims.comciteab.commims.com | N/A | >11 wikipedia.orgwikidata.orgmims.comciteab.commims.com |
Investigation of Efficacy in Drug-Resistant Cellular Phenotypes
A critical aspect of advanced preclinical research for novel anti-cancer agents involves assessing their efficacy against drug-resistant cellular phenotypes. Current androgen deprivation therapies (ADT) for prostate cancer often face the challenge of acquired resistance, frequently driven by mutations in the androgen receptor wikipedia.orgmims.com. This compound has demonstrated promising activity in this regard.
Research findings indicate that this compound is capable of inhibiting the transactivation of both wild-type AR and the AR point mutant T877A wikipedia.orgmims.com. The T877A mutation is particularly significant as it is known to confer resistance to first- and second-generation AR antagonists, including hydroxyflutamide, bicalutamide, and enzalutamide wikipedia.orgmims.com. This suggests that this compound may operate via a distinct mode of AR inhibition compared to these established clinical compounds, offering a potential therapeutic avenue for castration-resistant prostate cancer (CRPC) that has developed resistance to existing treatments wikipedia.orgmims.com.
Development of Advanced In Vitro and Ex Vivo Mechanistic Assays
The initial characterization of this compound involved both in silico and cell-based assays to identify its bioactive properties and selectivity wikipedia.orgmims.comciteab.com. These studies have provided foundational insights into its mechanism of action, primarily as an AR inhibitor. Advanced in vitro and ex vivo mechanistic assays are now essential to fully delineate the molecular pathways modulated by this compound.
Current findings suggest that this compound binds to the AR ligand binding domain (LBD), as indicated by competition assays wikipedia.org. Furthermore, it has been shown to inhibit the AR-induced expression of endogenous prostate-specific antigen (PSA), a key biomarker in prostate cancer progression and response to therapy mims.com. Future research directions should focus on:
Detailed Binding Kinetics: Employing surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to precisely quantify binding affinity and kinetics to both wild-type and mutant AR proteins.
Transcriptomic and Proteomic Profiling: Conducting RNA sequencing and mass spectrometry-based proteomics in treated AR-dependent and AR-resistant cell lines to identify global changes in gene and protein expression, providing a comprehensive view of affected pathways.
Epigenetic Modulation Studies: Investigating whether this compound influences epigenetic modifications (e.g., DNA methylation, histone acetylation) that contribute to AR signaling or prostate cancer progression.
Co-culture and Organoid Models: Utilizing more physiologically relevant complex cellular models, such as 3D organoids derived from patient samples or co-culture systems incorporating stromal cells, to better mimic the tumor microenvironment and assess this compound's efficacy and mechanism in a more complex biological context.
Ex Vivo Patient-Derived Explants: Testing this compound in ex vivo patient-derived prostate cancer tissue explants to bridge the gap between in vitro cell line studies and in vivo animal models, providing highly relevant data on drug response in human tissue.
These advanced mechanistic assays will provide a deeper understanding of this compound's molecular targets and downstream effects, guiding further optimization efforts and potential clinical development.
Future Perspectives and Therapeutic Applications of Neq0502 Research
Potential for Novel Therapeutic Strategies
Neq0502 has been identified as a novel bioactive compound with selective activity against androgen-dependent prostate cancer cells. Studies have shown that this compound is selective for testosterone-stimulated AR-dependent prostate cancer cell lines, such as LNCaP cells, exhibiting a half-maximal growth inhibitory concentration (GI₅₀) of 22.4 µM wikipedia.orgwikidata.orgmims.comresearchgate.net. In comparison, it demonstrated low cytotoxicity to normal fibroblast cells (Balb/C 3T3 clone A31) up to 250 µM, indicating a good selectivity ratio (SI > 11) wikipedia.orgwikidata.orgmims.comresearchgate.net.
Furthermore, research indicates that this compound induces cell cycle arrest, presenting a profile similar to that of the established reference drug, enzalutamide (B1683756) wikipedia.orgwikidata.orgmims.comresearchgate.netevitachem.comresearchgate.net. This suggests that this compound operates through a mechanism that effectively inhibits androgen receptor signaling, a critical pathway in the progression of prostate cancer. The observed selectivity and the ability to halt cell proliferation underscore its potential as a foundation for developing new therapeutic alternatives for androgen-dependent prostate cancer wikipedia.orgwikidata.orgmims.comresearchgate.net.
The key research findings regarding this compound's efficacy are summarized in the table below:
| Cell Line / Cell Type | Effect | Value | Reference Drug Comparison | Selectivity Ratio (SI) | Source |
| LNCaP (AR-dependent prostate cancer cells) | GI₅₀ | 22.4 µM | Similar cell cycle arrest profile to Enzalutamide | N/A | wikipedia.orgwikidata.orgmims.comresearchgate.net |
| DU145 (AR-insensitive prostate cancer cells) | Less selective | N/A | N/A | N/A | wikipedia.orgwikidata.orgmims.comresearchgate.net |
| PC-3 (AR-insensitive prostate cancer cells) | Less selective | N/A | N/A | N/A | wikipedia.orgwikidata.orgmims.comresearchgate.net |
| Balb/C 3T3 clone A31 (Fibroblast cells) | Non-cytotoxic up to | 250 µM | N/A | > 11 | wikipedia.orgwikidata.orgmims.comresearchgate.net |
Integration into Combination Research Approaches
While current research on this compound primarily focuses on its standalone efficacy as an androgen receptor inhibitor, its mechanism of action suggests a strong potential for integration into combination research approaches. Given that androgen deprivation therapy (ADT) remains a cornerstone in prostate cancer treatment, and the emergence of resistance mechanisms is a significant challenge, novel AR inhibitors like this compound could play a crucial role in enhancing therapeutic outcomes wikidata.orgresearchgate.net. Future studies could explore the synergistic effects of this compound when combined with other targeted therapies, chemotherapeutic agents, or immunotherapies. Such combination strategies might help overcome resistance to existing treatments, reduce effective dosages of individual drugs, and improve patient responses in both hormone-sensitive and castration-resistant prostate cancer settings.
Opportunities for Further Preclinical Development of this compound and its Analogues
The initial preclinical findings strongly support further development of this compound. Researchers have explicitly stated that this compound can serve as a "matrix" or "lead compound" for the optimization of new substances in future studies wikipedia.orgwikidata.orgmims.comresearchgate.netevitachem.comresearchgate.netusp.br. This involves detailed structure-activity relationship (SAR) studies to identify key pharmacophores responsible for its AR inhibitory activity and selectivity. Opportunities exist for synthesizing and evaluating analogues of this compound with improved potency, pharmacokinetic profiles, and reduced off-target effects. Further preclinical development would also entail comprehensive in vivo studies to assess its efficacy in animal models of prostate cancer, determine optimal dosing schedules, and investigate its absorption, distribution, metabolism, and excretion (ADME) properties. The goal of these efforts would be to refine this compound or its derivatives into a viable candidate for clinical trials, ultimately offering a novel therapeutic option for patients with androgen-dependent cancers.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
